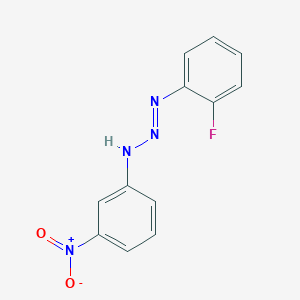
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene typically involves the diazotization of an aromatic amine followed by coupling with another aromatic amine. A common synthetic route is as follows:
Diazotization: The starting material, 2-fluoroaniline, is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 3-nitroaniline in the presence of a base such as sodium acetate (NaOAc) to form the triazene compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.
Reduction: The triazene group can be cleaved under reductive conditions to yield the corresponding amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum (Pt).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products:
Reduction of the nitro group: 3-aminophenyl derivative.
Cleavage of the triazene group: 2-fluoroaniline and 3-nitroaniline.
Substitution of the fluorine atom: Corresponding substituted phenyl derivatives.
科学的研究の応用
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene has several applications in scientific research:
Medicinal Chemistry: As a potential antineoplastic agent, it can be studied for its cytotoxic effects on cancer cells.
Chemical Biology: Used as a probe to study enzyme mechanisms and protein interactions.
Material Science:
Pharmaceutical Research: Investigated for its potential as a lead compound in drug discovery programs.
作用機序
The mechanism of action of (1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene involves its interaction with cellular targets, leading to cytotoxic effects. The triazene group can undergo metabolic activation to form reactive intermediates that alkylate DNA, leading to cell death. The nitro group can also contribute to the generation of reactive oxygen species (ROS), further enhancing its cytotoxicity.
類似化合物との比較
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene
Comparison:
- (1E)-1-(2-Chlorophenyl)-3-(3-nitrophenyl)triaz-1-ene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
- (1E)-1-(2-Fluorophenyl)-3-(4-nitrophenyl)triaz-1-ene: The position of the nitro group is different, which can influence the compound’s electronic properties and reactivity.
- (1E)-1-(2-Fluorophenyl)-3-(3-aminophenyl)triaz-1-ene: The nitro group is reduced to an amino group, significantly altering its chemical and biological properties.
(1E)-1-(2-Fluorophenyl)-3-(3-nitrophenyl)triaz-1-ene stands out due to its specific substitution pattern, which imparts unique electronic and steric properties, making it a valuable compound for various research applications.
特性
CAS番号 |
879329-88-1 |
|---|---|
分子式 |
C12H9FN4O2 |
分子量 |
260.22 g/mol |
IUPAC名 |
N-[(2-fluorophenyl)diazenyl]-3-nitroaniline |
InChI |
InChI=1S/C12H9FN4O2/c13-11-6-1-2-7-12(11)15-16-14-9-4-3-5-10(8-9)17(18)19/h1-8H,(H,14,15) |
InChIキー |
GLGIUDBCPPWBLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N=NNC2=CC(=CC=C2)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
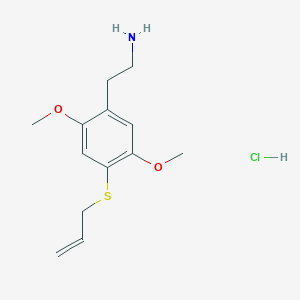
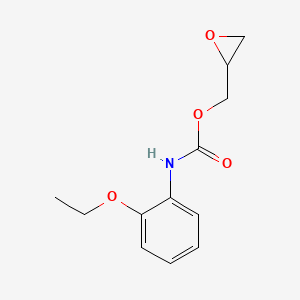
![1-{3-Ethenyl-4-[(propan-2-yl)oxy]benzene-1-sulfonyl}pyrrolidine](/img/structure/B15170841.png)
![N-Acetyl-S-[N-(2-phenyl-D5-ethyl)thiocarbamoyl]-L-cysteine](/img/structure/B15170848.png)
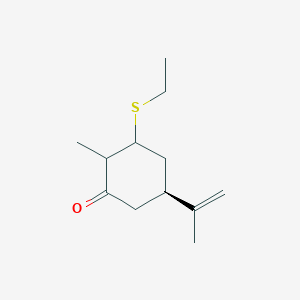
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]dianiline](/img/structure/B15170865.png)
![1,1,3,3-Tetrabutyl-1,3-bis[(propan-2-yl)oxy]distannoxane](/img/structure/B15170871.png)
![2-[(5-Chloro-1-benzothiophen-3-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B15170873.png)
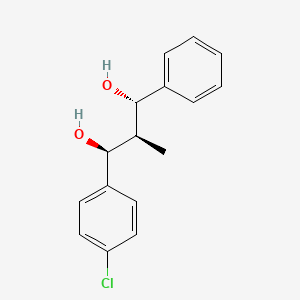
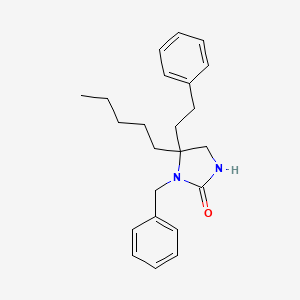
![Piperidine, 1-[(4-chlorophenoxy)acetyl]-4-phenoxy-](/img/structure/B15170888.png)
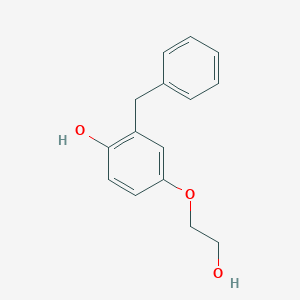
![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)
